molecular formula C11H10O2S3 B14502846 2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene CAS No. 63033-75-0

2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene

Cat. No.: B14502846
CAS No.: 63033-75-0
M. Wt: 270.4 g/mol
InChI Key: CRAWGPVZEWFFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene, 2-[[4-(methylsulfonyl)phenyl]thio]- is a heterocyclic compound containing a sulfur atom in its five-membered ring structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-[[4-(methylsulfonyl)phenyl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiophene, 2-[[4-(methylsulfonyl)phenyl]thio]- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 2-[[4-(methylsulfonyl)phenyl]thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

63033-75-0

Molecular Formula

C11H10O2S3

Molecular Weight

270.4 g/mol

IUPAC Name

2-(4-methylsulfonylphenyl)sulfanylthiophene

InChI

InChI=1S/C11H10O2S3/c1-16(12,13)10-6-4-9(5-7-10)15-11-3-2-8-14-11/h2-8H,1H3

InChI Key

CRAWGPVZEWFFOA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)SC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.